molecular formula C12H23NO4 B8097683 N-Boc-N-pentyl-glycine

N-Boc-N-pentyl-glycine

Cat. No.: B8097683
M. Wt: 245.32 g/mol
InChI Key: SFAOQIPMUVFWQI-UHFFFAOYSA-N
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Description

N-Boc-N-pentyl-glycine is a modified glycine derivative where the amino group is dual-substituted with a tert-butoxycarbonyl (Boc) protecting group and a pentyl chain. The Boc group (C₅H₉O₂) shields the amine during peptide synthesis, enabling selective deprotection under acidic conditions . This compound likely serves as an intermediate in peptide or peptidomimetic drug development, where tailored side chains modulate bioavailability and target interaction .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl-pentylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-5-6-7-8-13(9-10(14)15)11(16)17-12(2,3)4/h5-9H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAOQIPMUVFWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259397-10-8
Record name 2-{[(tert-butoxy)carbonyl](pentyl)amino}acetic acid
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Preparation Methods

Route 1: Boc Protection Followed by Alkylation

  • Boc Protection :
    Glycine is dissolved in aqueous sodium hydrogen carbonate (0.01–0.05 M), and (Boc)₂O is added in three batches at 2–4 hour intervals. Maintaining pH ≥ 10 ensures complete deprotonation, while temperatures of 20–25°C prevent hydrolysis of the Boc group. The product, Boc-glycine, is isolated via extraction with dioxane and crystallized using n-hexane.

  • N-Pentyl Alkylation :
    Boc-glycine is suspended in DMF, and pentyl bromide (1.1 equiv) is added with potassium carbonate (2.5 equiv). The mixture is stirred at 60°C for 18 hours. Post-reaction, the solvent is evaporated, and the residue is dissolved in ethyl acetate, washed with brine, and dried over sodium sulfate. Yield: 80–85% (theoretical).

Route 2: Alkylation Followed by Boc Protection

  • N-Pentyl Glycine Synthesis :
    Glycine is reacted with pentyl bromide in a 1:1.05 molar ratio using sodium hydroxide (2.5 equiv) in ethanol/water (3:1) at reflux (78°C) for 24 hours. The product is extracted with dichloromethane and dried, yielding N-pentyl-glycine (70–75%).

  • Boc Protection :
    N-Pentyl-glycine is treated with (Boc)₂O under conditions identical to Route 1, achieving 88–92% yield. This route avoids competing dialkylation but requires stringent pH control during the initial alkylation step.

Optimization of Reaction Parameters

Solvent Systems

  • Boc Protection : Water/dioxane mixtures (1:1 v/v) enable homogeneous reactions while facilitating post-reaction extraction. Alternatives like THF/water (1:1) are used in Boc-phenylglycine synthesis.

  • Alkylation : DMF outperforms acetone or ethyl acetate due to its high polarity, which stabilizes the transition state in SN2 reactions.

Temperature and Stoichiometry

  • Boc Protection : Excess (Boc)₂O (1.2–1.5 equiv) compensates for hydrolysis, with yields plateauing at 90% after 8 hours.

  • Alkylation : Stoichiometric excess of pentyl bromide (1.1 equiv) and elevated temperatures (60–80°C) maximize monoalkylation.

Purification and Characterization

Extraction and Crystallization

  • Impurity Removal : Post-alkylation mixtures are washed with n-hexane to remove nonpolar byproducts. Acidic extraction (pH 1–3) isolates the product into the organic phase.

  • Crystallization : Slow addition of n-hexane to concentrated ethyl acetate solutions induces crystallization, yielding this compound as a white solid (mp 98–101°C).

Analytical Data

ParameterValueMethod
Purity>99%HPLC (C18 column)
Yield85–90%Gravimetric
IR (KBr)1745 cm⁻¹ (C=O Boc)FT-IR
¹H NMR (CDCl₃)δ 1.44 (s, 9H, Boc), 3.25 (q, 2H, CH₂)400 MHz NMR

Industrial-Scale Considerations

The patent CN104276964A demonstrates scalability using cost-effective reagents and minimal solvent waste. Key adaptations for this compound production include:

  • Batch Reactors : 500 L reactors with overhead stirrers and temperature control modules.

  • Solvent Recovery : Distillation units reclaim >95% of dioxane and n-hexane.

  • Throughput : 1.2 kg/day using continuous crystallization systems.

Applications in Pharmaceutical Synthesis

This compound’s steric bulk and stability make it ideal for:

  • Peptide Backbone Modification : Enhancing protease resistance in therapeutic peptides.

  • Chiral Resolving Agents : Analogous to Boc-phenylglycine’s role in levomilnacipran synthesis .

Scientific Research Applications

Peptide Synthesis

N-Boc-N-pentyl-glycine is primarily used as a protected amino acid in the synthesis of peptides. The Boc group serves to protect the amine functionality during peptide coupling reactions, allowing for selective modifications without interfering with other functional groups.

  • Case Study: Peptide Ubiquitination
    This compound has been utilized as a building block for peptide ubiquitination. This application is crucial for studying protein degradation mechanisms and cellular regulation processes, as ubiquitination plays a significant role in these pathways. The compatibility of the Boc group with solid-phase peptide synthesis techniques allows for efficient assembly of complex peptide structures .

Ligand Chemistry

The structural characteristics of this compound make it an attractive candidate for coordination chemistry, particularly as a bidentate ligand.

  • Role as a Bidentate Ligand
    Research indicates that derivatives of glycine can act as bidentate ligands capable of chelating metal ions. This property enhances the solubility and bioavailability of metal-based drugs, potentially leading to improved therapeutic outcomes . The pentyl side chain contributes to hydrophobic interactions, which can stabilize metal complexes in biological systems.

Drug Development

The compound's unique properties also position it as a candidate for drug development, particularly in creating novel therapeutic agents.

  • Antitumor Activity
    A study highlighted the synthesis of amino acid derivatives, including this compound, that exhibited significant antitumor activity. These derivatives were evaluated for their cytotoxic effects on various cancer cell lines, demonstrating promising results that warrant further investigation into their mechanisms of action .

Green Chemistry Approaches

Recent advancements in synthetic methodologies have emphasized environmentally friendly processes for synthesizing compounds like this compound.

  • Sustainable Synthesis Methods
    Innovative green synthesis strategies have been developed to produce aliphatic glycine derivatives with fewer steps and reduced environmental impact. These methods utilize renewable resources and minimize waste, aligning with contemporary sustainability goals in chemical research .

Summary Table of Applications

Application AreaDescriptionKey Findings/References
Peptide SynthesisUsed as a protected amino acid for peptide couplingBuilding block for peptide ubiquitination
Ligand ChemistryActs as a bidentate ligand for metal ionsEnhances solubility and bioavailability
Drug DevelopmentPotential antitumor activity through modified derivativesSignificant cytotoxicity against cancer cells
Green ChemistrySustainable synthetic methods for producing derivativesFewer steps and reduced environmental impact

Mechanism of Action

The mechanism of action of N-Boc-N-pentyl-glycine primarily involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine group can participate in various biochemical processes, including peptide bond formation and enzyme catalysis . The molecular targets and pathways involved depend on the specific application and the nature of the substituents attached to the glycine moiety .

Comparison with Similar Compounds

Research Findings and Trends

  • Peptide Modifications : Longer alkyl chains (e.g., pentyl) are increasingly explored to improve peptide stability against enzymatic degradation .
  • Safety Considerations : Boc-protected compounds generally require handling in well-ventilated areas with PPE, as indicated by safety data sheets for related compounds (e.g., ).
  • Thermodynamic Modeling : Solubility prediction models () could be applied to this compound to optimize solvent systems for synthesis or purification.

Biological Activity

N-Boc-N-pentyl-glycine is a protected amino acid derivative that plays a significant role in various biochemical and pharmaceutical applications. This compound features a tert-butyloxycarbonyl (Boc) group attached to the nitrogen atom of glycine, along with a pentyl substituent. The Boc group serves as a protective mechanism during chemical reactions, allowing for selective modifications and facilitating peptide synthesis.

The synthesis of this compound involves several key steps:

  • Protection of Glycine : Glycine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
  • Alkylation : The Boc-protected glycine is then alkylated with a pentyl halide, typically pentyl bromide, using potassium carbonate (K2CO3) in dimethylformamide (DMF) as the solvent.

This multi-step process results in the formation of this compound, which can subsequently undergo deprotection to yield free glycine and related derivatives.

The biological activity of this compound primarily stems from its role as a protected amino acid. The Boc group prevents unwanted reactions during synthesis, enabling the compound to participate in various biochemical processes once deprotected. This includes:

  • Peptide Bond Formation : The free amine can react with carboxylic acids to form peptide bonds, crucial for protein synthesis.
  • Enzyme Interactions : The compound can be utilized in studies examining enzyme-substrate interactions, particularly in the context of glycine transport systems .

Biological Applications

This compound has several notable applications in both research and industry:

  • Peptide Synthesis : It serves as a building block for synthesizing peptides, allowing for the incorporation of hydrophobic pentyl groups that can influence the peptide's properties.
  • Pharmaceutical Development : The compound is explored for its potential in drug delivery systems and as a precursor for bioactive compounds .
  • Studies on Glycine Transporters : Research indicates that modifications to glycine derivatives can selectively inhibit glycine transporters (GlyT1 and GlyT2), which are implicated in various neurological conditions. Compounds similar to this compound have shown promise in reducing neuropathic pain by modulating glycine levels at inhibitory synapses .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other protected amino acids:

CompoundStructureKey Features
N-Boc-GlycineH2N-C(=O)-C4H9Basic protected amino acid without alkyl group
N-Cbz-GlycineH2N-C(=O)-C7H5Uses carbobenzyloxy protection; less hydrophobic
N-Boc-N-(2-(tritylthio)ethoxy)glycineH2N-C(=O)-C10H13O2SUsed for peptide ubiquitination; more complex structure

This compound stands out due to its hydrophobic pentyl group, which enhances its solubility properties and potential interactions within biological systems.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of glycine derivatives like this compound in pharmacological applications:

  • Analgesic Properties : A study demonstrated that certain glycine derivatives provide greater analgesia at lower doses without severe side effects compared to traditional GlyT2 inhibitors. This suggests potential therapeutic applications for compounds like this compound in pain management .
  • Metabolic Stability : Research indicated that modifications to amino acids can enhance their stability against metabolic degradation, making them more effective as drug candidates. For instance, compounds derived from N-Boc-protected amino acids showed improved resistance to enzymatic breakdown .
  • Transport Inhibition Studies : Investigations into glycine transporter inhibition revealed that certain derivatives could selectively block GlyT1 and GlyT2, increasing synaptic glycine levels and potentially alleviating conditions like inflammatory pain .

Q & A

Basic: What are the recommended safety protocols for handling N-Boc-N-pentyl-glycine in laboratory settings?

Answer: Researchers must adhere to strict safety measures, including:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use N95 masks if aerosolization is possible .
  • Ventilation: Perform reactions in fume hoods or gloveboxes when handling volatile intermediates or toxic byproducts .
  • Waste Disposal: Segregate chemical waste by compatibility (e.g., halogenated vs. non-halogenated solvents) and use certified waste management services for disposal .
  • Emergency Protocols: Maintain spill kits with neutralizing agents (e.g., sodium bicarbonate for acidic residues) and ensure eyewash stations are accessible .

Basic: What methods are commonly employed for the synthesis of this compound?

Answer: Synthesis typically involves:

  • Boc Protection: Reacting glycine with di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., aqueous NaOH) to introduce the Boc group at the amine .
  • Alkylation: Introducing the pentyl group via alkylation of the Boc-protected glycine using pentyl bromide in polar aprotic solvents (e.g., DMF or THF) with a base like K₂CO₃ .
  • Purification: Isolate the product via liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic: How can researchers confirm the purity and structural integrity of this compound post-synthesis?

Answer: Key analytical techniques include:

  • HPLC: Reverse-phase C18 columns with UV detection (210–220 nm) to assess purity (>95% by area normalization) .
  • NMR Spectroscopy: ¹H/¹³C NMR to verify Boc group integrity (tert-butyl signals at ~1.4 ppm in ¹H NMR) and pentyl chain integration .
  • Mass Spectrometry: High-resolution MS (e.g., Q-TOF) to confirm molecular ion ([M+H]⁺) and rule out side products .

Advanced: How can reaction conditions be optimized to improve the yield of this compound in peptide coupling reactions?

Answer: Optimization strategies involve:

  • Solvent Screening: Test solvents like DMF, DCM, or THF for solubility and reactivity. DMF often enhances alkylation efficiency due to its high polarity .
  • Catalyst Use: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation in biphasic systems .
  • DOE (Design of Experiments): Apply factorial designs to evaluate interactions between temperature, stoichiometry, and reaction time .

Advanced: What strategies are effective in resolving microheterogeneity or impurities in this compound derivatives?

Answer: Advanced purification and characterization methods include:

  • HILIC Chromatography: Separate polar impurities using hydrophilic interaction liquid chromatography with acetonitrile/water gradients .
  • Chiral HPLC: Resolve enantiomeric impurities using chiral stationary phases (e.g., amylose-based columns) if stereochemical purity is critical .
  • 2D NMR: Utilize HSQC or COSY to identify regioisomeric byproducts from incomplete alkylation .

Advanced: How should contradictory data in stability studies of this compound under varying pH conditions be analyzed?

Answer: Address contradictions through:

  • Replication: Repeat experiments under identical conditions (pH, temperature, buffer composition) to confirm trends .
  • Statistical Analysis: Use ANOVA to compare degradation rates across pH levels and identify outliers .
  • Mechanistic Studies: Employ LC-MS/MS to track degradation pathways (e.g., Boc deprotection or ester hydrolysis) and correlate with pH .

Advanced: What analytical techniques are critical for characterizing the stereochemical configuration of this compound?

Answer: Stereochemical validation requires:

  • Circular Dichroism (CD): Detect optical activity in chiral centers, comparing spectra to known enantiomers .
  • X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable .
  • Marfey’s Reagent: Derivatize the compound with a chiral auxiliary and analyze via HPLC to confirm enantiopurity .

Methodological Notes

  • Reproducibility: Document all experimental parameters (e.g., solvent grades, instrument calibration) per NIH guidelines to enable replication .
  • Data Reporting: Use tables to summarize optimization results (e.g., Table: Solvent Effects on Alkylation Yield) and append raw spectra in supplementary materials .

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